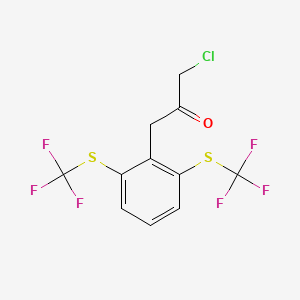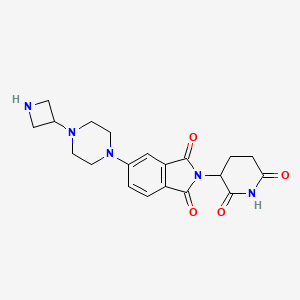
tert-butyl ((S)-5-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-N-(4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)-3-phenylpropanamido)-6-amino-6-oxohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Phe-Lys(Boc)-PAB-PNP is a complex chemical compound used primarily in the field of bioconjugation and drug delivery. It is a dipeptide consisting of phenylalanine and lysine, with the phenylalanine protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the lysine protected by a tert-butyloxycarbonyl (Boc) group. The compound also includes a p-aminobenzyl (PAB) group and a p-nitrophenyl (PNP) ester, which are crucial for its function as a linker in antibody-drug conjugates (ADCs) and other bioconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Boc)-PAB-PNP involves multiple steps, starting with the protection of the amino acids. The phenylalanine is protected with an Fmoc group, while the lysine is protected with a Boc group. The p-aminobenzyl group is then introduced, followed by the attachment of the p-nitrophenyl ester. The reaction conditions typically involve the use of organic solvents and reagents such as piperidine for deprotection and various coupling agents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Fmoc-Phe-Lys(Boc)-PAB-PNP follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The compound is typically stored at low temperatures to maintain its stability and shipped under ambient conditions .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe-Lys(Boc)-PAB-PNP undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, and the Boc group can be removed using acidic conditions.
Coupling Reactions: The compound can form peptide bonds with other amino acids or peptides.
Cleavage Reactions: The Phe-Lys dipeptide can be cleaved by proteases, releasing the drug payload.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Acidic Conditions: Used for Boc deprotection.
Coupling Agents: Such as HATU or DIC, used for forming peptide bonds.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and the cleaved dipeptide, which can release a drug payload in the case of ADCs .
Scientific Research Applications
Fmoc-Phe-Lys(Boc)-PAB-PNP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protease activity and peptide interactions.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for various applications.
Mechanism of Action
The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB-PNP involves its role as a cleavable linker in ADCs. The compound is designed to be stable in the bloodstream but cleavable in the presence of specific proteases found in target cells. Upon cleavage, the drug payload is released, allowing for targeted delivery to cancer cells. The molecular targets and pathways involved include the proteases that recognize and cleave the Phe-Lys dipeptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-Lys(Boc)-PAB: Similar structure but lacks the p-nitrophenyl ester.
Fmoc-Phe-Lys(Boc)-PAB-PEG: Includes a polyethylene glycol (PEG) linker for increased solubility and stability.
Uniqueness
Fmoc-Phe-Lys(Boc)-PAB-PNP is unique due to its combination of protective groups and the p-nitrophenyl ester, which allows for efficient conjugation with drug payloads and targeted delivery in ADCs. Its cleavable nature makes it particularly valuable in the field of targeted cancer therapy .
Properties
Molecular Formula |
C49H51N5O11 |
|---|---|
Molecular Weight |
886.0 g/mol |
IUPAC Name |
[4-[[(2S)-1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C49H51N5O11/c1-49(2,3)65-46(57)51-28-12-11-19-43(44(50)55)53(34-22-20-33(21-23-34)30-63-48(59)64-36-26-24-35(25-27-36)54(60)61)45(56)42(29-32-13-5-4-6-14-32)52-47(58)62-31-41-39-17-9-7-15-37(39)38-16-8-10-18-40(38)41/h4-10,13-18,20-27,41-43H,11-12,19,28-31H2,1-3H3,(H2,50,55)(H,51,57)(H,52,58)/t42-,43-/m0/s1 |
InChI Key |
WSKYDBFZQQQLHU-MJPWBCPGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



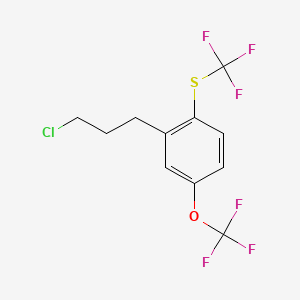
![(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B14054470.png)
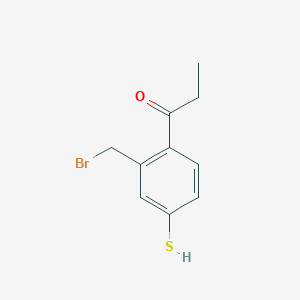
![Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)
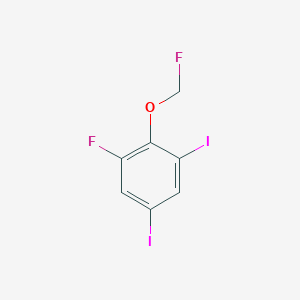


![2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14054522.png)
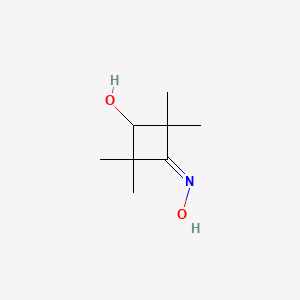
![2-[(4-Methoxyphenylamino)methylene]malononitrile](/img/structure/B14054533.png)

